molecular formula C9H16FNO4 B12622894 N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine CAS No. 918409-11-7

N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine

Cat. No.: B12622894
CAS No.: 918409-11-7
M. Wt: 221.23 g/mol
InChI Key: FFBDRDXWIXEMGM-LURJTMIESA-N
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Description

N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine typically involves the reaction of 3-fluoro-N-methyl-L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for more efficient and sustainable synthesis . These systems allow for better control over reaction conditions and can improve yield and purity.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-3-fluoro-L-alanine
  • N-(tert-Butoxycarbonyl)-N-methyl-L-alanine
  • N-(tert-Butoxycarbonyl)-3-chloro-N-methyl-L-alanine

Uniqueness

N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine is unique due to the presence of both the Boc protecting group and the fluorine atom. The fluorine atom can impart unique properties to the compound, such as increased metabolic stability and altered electronic properties, making it valuable in pharmaceutical and chemical research .

Properties

CAS No.

918409-11-7

Molecular Formula

C9H16FNO4

Molecular Weight

221.23 g/mol

IUPAC Name

(2R)-3-fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11(4)6(5-10)7(12)13/h6H,5H2,1-4H3,(H,12,13)/t6-/m0/s1

InChI Key

FFBDRDXWIXEMGM-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CF)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CF)C(=O)O

Origin of Product

United States

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